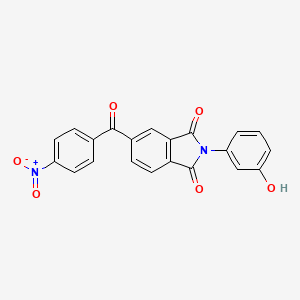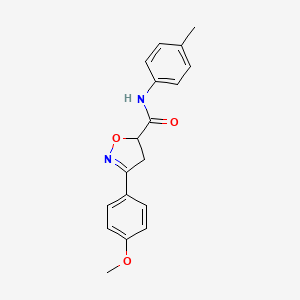![molecular formula C23H29NO3 B5539102 4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)
4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules involving methoxyphenyl and pyrrolidinyl groups often employs multi-step reactions that provide regiospecificity and functional group tolerance. For example, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been used as a three-carbon synthon for efficient synthesis of heterocycles, demonstrating the utility of methoxy and methylthio groups in constructing complex molecular architectures (Mahata et al., 2003).
Molecular Structure Analysis
The determination of molecular structure is critical for understanding the chemical behavior of compounds. X-ray crystallography provides unambiguous determination of molecular geometry. For instance, the molecular structure of compounds related to the query compound has been elucidated using X-ray crystallography, revealing the arrangement of methoxyphenyl and pyrrolidinyl groups and their influence on the overall molecular conformation (George et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving methoxyphenyl and pyrrolidinyl groups are diverse, including cyclocondensation, cycloaromatization, and reactions under specific conditions such as the Simmons-Smith reaction. These reactions enable the synthesis of various heterocyclic compounds and derivatives with potential biological activity (Mahata et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on the development and synthesis of compounds with complex structures, including those with pyrrolidinyl carbonyl and methoxyphenyl groups. For example, studies on the synthesis of heterocycles with aldehyde functionality demonstrate the utility of such compounds in creating a variety of five and six-membered heterocycles, potentially indicating a route for synthesizing related compounds with specific functionalities like "4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol" (Mahata et al., 2003).
Electrochemical Applications
The electrochemical behavior of compounds bearing similarity in structural functionalities, such as unsymmetrical dihydropyridines, has been explored, indicating potential applications in electrochemical sensors or organic electronics (David et al., 1995).
Pharmaceutical Research
Compounds with methoxyphenyl and pyrrolidinyl groups have been investigated for their potential in medicinal chemistry. For instance, research into methoxylated pyrrolin-2-ones points to applications in the development of agrochemicals or medicinal compounds, which could hint at the pharmacological relevance of the compound (Ghelfi et al., 2003).
Material Science
Studies on compounds with specific functional groups, such as methoxyphenyl, highlight their utility in the synthesis of materials with unique properties, such as electrochromic devices or photoluminescent materials, suggesting potential applications in creating new materials with tailored optical properties (Usami et al., 2018).
Eigenschaften
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-23(2,26)13-12-17-7-4-9-19(15-17)22(25)24-14-6-11-21(24)18-8-5-10-20(16-18)27-3/h4-5,7-10,15-16,21,26H,6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPNDUUVIWSIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCC2C3=CC(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[2-(3-Methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)
![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)
![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)

